1-{2-[(2-Chlorophenyl)carbonyl]-4,5-dimethoxyphenyl}-3-(4-methylphenyl)urea
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Overview
Description
N-[2-(2-Chlorobenzoyl)-4,5-dimethoxyphenyl]-N’-(4-methylphenyl)urea is an organic compound with a complex structure that includes chlorobenzoyl, dimethoxyphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorobenzoyl)-4,5-dimethoxyphenyl]-N’-(4-methylphenyl)urea typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 4,5-dimethoxyaniline to form an intermediate product. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chlorobenzoyl)-4,5-dimethoxyphenyl]-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-[2-(2-Chlorobenzoyl)-4,5-dimethoxyphenyl]-N’-(4-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorobenzoyl)-4,5-dimethoxyphenyl]-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2-chlorobenzoyl)-4,5-dimethoxyphenyl]-2-furamide
- **2-(4-Chlorobenzoyl)benzoic acid
- **2’- (2-Chlorobenzoyl)-2,4’-dichloroacetanilide
Uniqueness
N-[2-(2-Chlorobenzoyl)-4,5-dimethoxyphenyl]-N’-(4-methylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C23H21ClN2O4 |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-[2-(2-chlorobenzoyl)-4,5-dimethoxyphenyl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C23H21ClN2O4/c1-14-8-10-15(11-9-14)25-23(28)26-19-13-21(30-3)20(29-2)12-17(19)22(27)16-6-4-5-7-18(16)24/h4-13H,1-3H3,(H2,25,26,28) |
InChI Key |
WQLZMKRMIXBEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2C(=O)C3=CC=CC=C3Cl)OC)OC |
Origin of Product |
United States |
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